![molecular formula C21H26N6O4 B2367115 8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-87-1](/img/structure/B2367115.png)

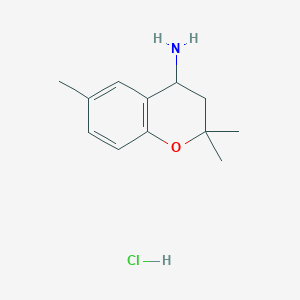

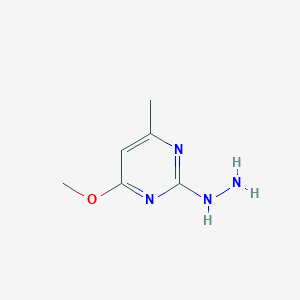

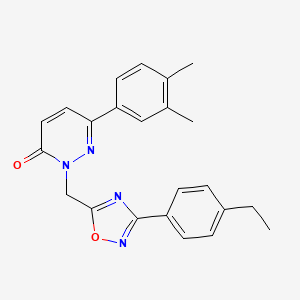

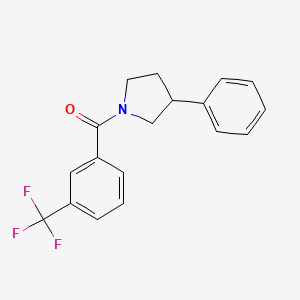

8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is identified as a chemical entity known as feeblin . It is an inhibitor of the nucleic acid-sensing TLR7/8 pathway that activates IRF5 by disrupting the SLC15A4-TASL adapter module . This compound has been associated with potential therapeutic applications against diseases like systemic lupus erythematosus .

Molecular Structure Analysis

The high-resolution cryo-EM structure of feeblin with SLC15A4 reveals that the inhibitor binds a lysosomal outward-open conformation incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is part of a broader class of chemicals that include various heterocyclic compounds like triazines, tetrazines, and fused ring polyaza systems. These compounds are significant in heterocyclic chemistry for their diverse applications, including the development of pharmaceuticals and agrochemicals. Their synthesis often involves multi-step chemical reactions that yield a variety of derivatives with potential biological activities. For instance, compounds within this class have been synthesized using reactions like the Bamford–Stevens reaction, which offers a route to novel heterocyclic systems by reacting specific precursors in the presence of sodium hydride or sodium ethoxide. The resulting compounds are then explored for various chemical properties and potential applications in scientific research and industry (Hurst, 1997).

Potential Biological Activities

The structural complexity and diversity of triazine derivatives, similar to the compound , allow for a broad spectrum of biological activities. Research has shown that these compounds can exhibit significant anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from triazine structures have been identified as potential cyclooxygenase inhibitors, demonstrating promising analgesic and anti-inflammatory activities in preclinical models. Such findings suggest that these compounds, including the one specified, could be valuable in developing new therapeutic agents for treating inflammation and pain-related disorders. The detailed synthesis and characterization of these compounds, followed by biological activity assays, help in understanding their mechanism of action and potential applications in medicine and pharmacology (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Triazine derivatives have also been explored for their antimicrobial properties, targeting a range of bacterial and fungal pathogens. The structural motifs present in these compounds, including the imidazo[2,1-c][1,2,4]triazine core, contribute to their activity by interacting with microbial enzymes or cellular structures, leading to inhibition of microbial growth. This makes them candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Research in this area involves synthesizing various derivatives, characterizing their chemical properties, and evaluating their efficacy against different microbial strains in vitro. Such studies are crucial for identifying novel antimicrobial compounds that could be further developed into therapeutic agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Wirkmechanismus

The mechanism of action of this compound exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL . By binding to a lysosomal outward-open conformation of SLC15A4, it disrupts the SLC15A4-TASL adapter module, leading to the degradation of TASL . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .

Eigenschaften

IUPAC Name |

8-(4-ethoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O4/c1-2-31-16-8-6-15(7-9-16)26-13-14-27-20(30)18(23-24-21(26)27)19(29)22-10-4-12-25-11-3-5-17(25)28/h6-9H,2-5,10-14H2,1H3,(H,22,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELQWPFEGFFMCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4CCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)

![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)